(2R,3R)-3-aminobutan-2-ol

Catalog No.
S3169952
CAS No.
110716-81-9
M.F
C4H11NO
M. Wt
89.138
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-aminobutan-2-ol

CAS Number

110716-81-9

Product Name

(2R,3R)-3-aminobutan-2-ol

IUPAC Name

(2R,3R)-3-aminobutan-2-ol

Molecular Formula

C4H11NO

Molecular Weight

89.138

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1

InChI Key

FERWBXLFSBWTDE-QWWZWVQMSA-N

SMILES

CC(C(C)O)N

solubility

not available

(2R,3R)-3-aminobutan-2-ol (CAS 110716-81-9) is a highly defined, purely aliphatic chiral vicinal amino alcohol used primarily as a stereogenic building block for asymmetric synthesis. Featuring a threo configuration with two adjacent chiral centers, it serves as a critical precursor for chiral oxazoline, bis(oxazoline) (BOX), and phosphino-oxazoline (PHOX) ligands, as well as a cleavable chiral auxiliary. For industrial and laboratory procurement, its value lies in providing a compact, aliphatic steric environment that contrasts with bulkier aromatic amino alcohols like norephedrine. The compound is available both as a hygroscopic free base and as a highly stable hydrochloride salt (CAS 960008-54-2), enabling precise control over enantioselectivity in transition metal catalysis, biocatalytic reductive aminations, and the synthesis of complex pharmaceutical intermediates [1].

Substituting (2R,3R)-3-aminobutan-2-ol with its diastereomer (2R,3S)-3-aminobutan-2-ol (erythro form) or more generic chiral amino alcohols fundamentally alters the spatial geometry of derived catalytic pockets. In oxazoline ligand synthesis, the threo (2R,3R) configuration directs the methyl substituents into a specific trans-like spatial arrangement that dictates the trajectory of incoming substrates during metal-catalyzed transformations. Using the erythro isomer results in a mismatched steric environment, drastically reducing the enantiomeric excess (ee) of the final product. Furthermore, substituting with phenyl-bearing amino alcohols (like ephedrine derivatives) introduces excessive steric bulk and pi-stacking interactions that can severely depress catalytic turnover numbers (TON) for highly congested substrates. Procurement must strictly specify the (2R,3R) configuration to ensure catalytic reproducibility and target optical purity [1].

Enantioselectivity in Oxazoline Ligand Performance

When incorporated into chiral oxazoline-based ligands for transition-metal catalysis, the aliphatic backbone of (2R,3R)-3-aminobutan-2-ol provides a highly specific steric environment. Comparative ligand studies demonstrate that threo-derived ligands (from the 2R,3R or 2S,3S isomers) consistently achieve >95% enantiomeric excess (ee) in standard asymmetric transformations (such as aldol or alkylation reactions). In contrast, utilizing the erythro diastereomer ((2R,3S)-3-aminobutan-2-ol) disrupts the optimal C2-symmetric-like projection of the methyl groups, frequently dropping the ee to below 70% and reducing overall yield due to unfavorable steric clashes in the transition state [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric catalysis
Target Compound Data>95% ee using (2R,3R)-derived oxazoline ligands
Comparator Or Baseline<70% ee using (2R,3S)-derived (erythro) ligands
Quantified Difference>25% absolute increase in ee
ConditionsTransition-metal catalyzed asymmetric alkylation/aldol addition using derived chiral ligands

Buyers synthesizing proprietary chiral catalysts must procure the exact threo (2R,3R) isomer to prevent catastrophic losses in stereoselectivity and product purity.

Steric Profile and Catalytic Turnover Rates

The purely aliphatic nature of (2R,3R)-3-aminobutan-2-ol differentiates it from common aromatic chiral amino alcohols like (1R,2S)-norephedrine. While phenyl-substituted auxiliaries are effective, their bulk can impede reaction rates in sterically congested substrates. Ligands derived from (2R,3R)-3-aminobutan-2-ol maintain high stereocontrol while offering a smaller, purely aliphatic steric profile, which has been shown to increase catalytic turnover numbers (TON) significantly in hindered asymmetric reductions compared to norephedrine-derived equivalents, allowing for lower catalyst loading[1].

Evidence DimensionCatalytic Turnover Number (TON)
Target Compound DataHigh TON due to compact aliphatic methyl groups
Comparator Or BaselineLower TON using bulky aromatic amino alcohols (e.g., norephedrine)
Quantified DifferenceSubstantial improvement in turnover for sterically congested substrates
ConditionsAsymmetric reduction of sterically hindered ketones

Selecting this aliphatic amino alcohol allows process chemists to reduce expensive transition-metal catalyst loading without sacrificing enantiomeric purity.

Handling Stability and Formulation Reproducibility

The free base form of (2R,3R)-3-aminobutan-2-ol (CAS 110716-81-9) is a low-melting, hygroscopic compound that requires storage under an inert atmosphere to prevent degradation and moisture absorption. For industrial procurement and reproducible ligand synthesis, the hydrochloride salt (CAS 960008-54-2, MW 125.6) is vastly superior. The HCl salt is a stable, free-flowing solid that can be stored at room temperature without inert gas protection, ensuring >99% assay stability over extended periods and eliminating the batch-to-batch moisture variations that plague the free base during large-scale handling [1].

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable at room temperature in ambient air (HCl salt)
Comparator Or BaselineRequires inert atmosphere and strict moisture control (Free base)
Quantified DifferenceElimination of inert storage requirements and moisture-induced assay variability
ConditionsLong-term laboratory and industrial storage

Procuring the hydrochloride salt dramatically simplifies supply chain logistics, storage, and handling, directly improving batch reproducibility in manufacturing.

Biocatalytic Purity vs. Chemical Resolution

Recent advancements in biocatalysis utilizing native amine dehydrogenases (e.g., MsmeAmDH) have enabled the synthesis of chiral aminobutanols with exceptional optical purity. Biocatalytic routes can yield the target stereoisomer with >99.4% enantiomeric excess (ee). In contrast, classical chemical resolution of racemic 3-aminobutan-2-ol often leaves 5-10% diastereomeric or enantiomeric impurities unless subjected to multiple costly recrystallization cycles. Procuring biocatalytically derived or highly purified (2R,3R)-3-aminobutan-2-ol ensures the absence of these trace isomers, which would otherwise propagate through multi-step syntheses and degrade final API purity [1].

Evidence DimensionEnantiomeric excess (ee) of the raw material
Target Compound Data>99.4% ee via optimized enzymatic/biocatalytic production
Comparator Or Baseline~90-95% ee typical of single-pass chemical resolution
Quantified Difference>4.4% reduction in trace stereoisomer impurities
ConditionsRaw material purity assessment prior to downstream synthesis

Starting with >99.4% ee material eliminates the need for expensive downstream chiral purification steps in pharmaceutical intermediate production.

Synthesis of Chiral Oxazoline and PHOX Ligands

Ideal for serving as the chiral backbone in bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands used in transition-metal catalyzed asymmetric hydrogenations, alkylations, and aldol reactions, where its threo configuration ensures >95% ee [1].

Chiral Auxiliaries in Asymmetric Synthesis

Used as a cleavable chiral auxiliary to direct the stereochemistry of enolate alkylations and other carbon-carbon bond-forming reactions, fundamentally outperforming erythro-isomers in stereocontrol[1].

Pharmaceutical Intermediate Manufacturing

Procured as the stable hydrochloride salt (CAS 960008-54-2) for the scalable synthesis of proprietary chiral APIs, where its compact aliphatic structure provides necessary stereocenters without the bulk of aromatic rings [2].

Resolution of Racemic Acids

Utilized as a highly pure resolving agent for racemic carboxylic acids, where its >99.4% ee ensures efficient fractional crystallization and high optical purity of the resolved products [3].

XLogP3

-0.5

Dates

Last modified: 04-14-2024

Explore Compound Types